2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile
Description
This compound features a 1,3-thiazole core substituted at position 4 with a 5-(2,4-dichlorophenyl)-2-furyl group and at position 2 with a 3-(dimethylamino)acrylonitrile moiety. Such structural features are common in agrochemicals and pharmaceuticals, where thiazole derivatives are valued for their antimicrobial and pesticidal activities .
Properties
IUPAC Name |
(E)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c1-23(2)9-11(8-21)18-22-15(10-25-18)17-6-5-16(24-17)13-4-3-12(19)7-14(13)20/h3-7,9-10H,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZFFGJRPKYORQ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a derivative of the thiazole class of compounds. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds. .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules. The specific mode of action of this compound would depend on its primary targets and their roles in cellular processes.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, thiazole derivatives can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system. .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Biological Activity
The compound 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile (CAS No. 338786-21-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20Cl4N2OS
- Molecular Weight : 450.29 g/mol
- Chemical Structure : The compound features a thiazole ring, a furan moiety, and a dimethylamino group, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and furan rings exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Inhibition of Angiogenesis : The compound may inhibit angiogenesis, a critical process in tumor growth and metastasis. Studies have shown that thiazole derivatives can interfere with vascular endothelial growth factor (VEGF) signaling pathways .
- Induction of Apoptosis : It is suggested that the compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with similar thiazole derivatives. The compound may exhibit activity against various bacterial strains, although specific data on this compound's efficacy is limited.
Neuroprotective Effects
The dimethylamino group in the structure suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.
Study 2: Mechanistic Insights
In vitro studies using human cancer cell lines demonstrated that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action was confirmed through Western blot analysis .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic frameworks:
Physicochemical Properties
- Planarity : Isostructural thiazole derivatives () exhibit planar conformations except for perpendicular substituents; the dichlorophenyl-furyl group in the target compound may disrupt planarity, affecting crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
